

In-depth Technical Guide: 1,4-Dibenzyl-1,4-diazepan-6-ol

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Compound of Interest

Compound Name: 1,4-Dibenzyl-1,4-diazepan-6-ol

Cat. No.: B1359270

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical properties of **1,4-Dibenzyl-1,4-diazepan-6-ol**. Despite its commercial availability, detailed experimental data, including spectroscopic analyses and specific synthesis protocols, are not extensively documented in publicly accessible scientific literature. This document compiles the existing data from chemical supplier databases and offers a generalized framework for its potential synthesis and characterization based on established methodologies for analogous 1,4-diazepine structures.

Chemical Identity and Physical Properties

1,4-Dibenzyl-1,4-diazepan-6-ol is a heterocyclic organic compound featuring a seven-membered diazepine ring substituted with two benzyl groups at the nitrogen atoms and a hydroxyl group at the 6-position.

Property	Value	Source
CAS Number	389062-84-4	[1] [2]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O	[1] [2]
Molecular Weight	296.41 g/mol	[1]
IUPAC Name	1,4-dibenzyl-1,4-diazepan-6-ol	[2]
SMILES	<chem>OC1CN(CC2=CC=CC=C2)CCN(CC3=CC=CC=C3)C1</chem>	[1]

Computed Physicochemical Properties

The following data are computationally derived and provide estimations of the compound's characteristics.

Property	Value	Source
Topological Polar Surface Area (TPSA)	26.71 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	2.3653	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	4	[1]

Note: No experimentally determined physical properties such as melting point or boiling point were found in the available literature.

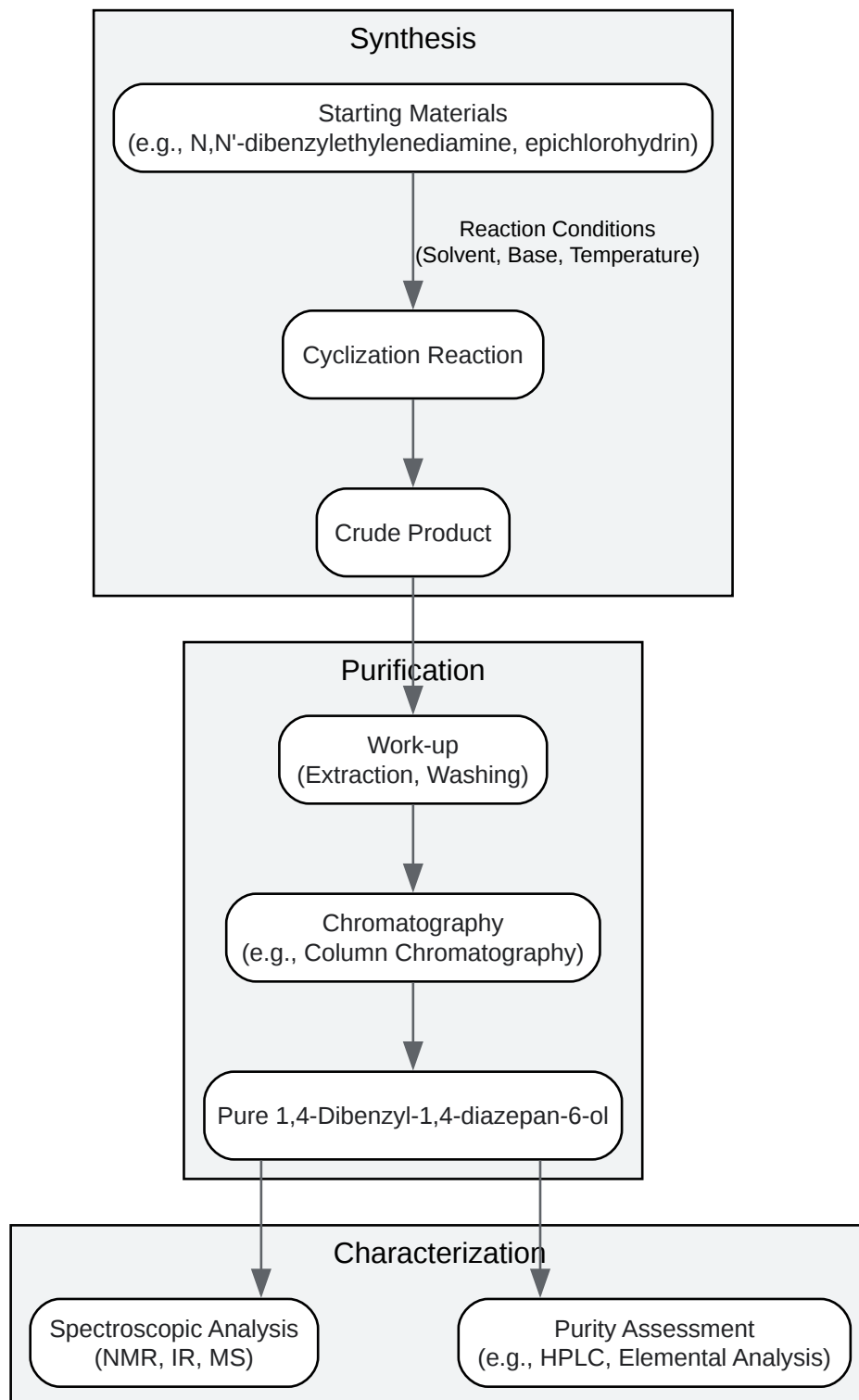
Synthesis and Purification (Hypothetical Protocols)

While a specific, validated synthesis protocol for **1,4-Dibenzyl-1,4-diazepan-6-ol** is not available in the searched literature, a plausible synthetic route can be conceptualized based on general methods for the preparation of substituted 1,4-diazepanes.

Hypothetical Synthesis Workflow

A potential synthetic approach could involve a multi-step process starting from simpler, commercially available precursors. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted diazepane derivative.

General Synthetic and Purification Workflow

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Caption: A generalized workflow for the synthesis, purification, and characterization of a substituted diazepane.

Experimental Considerations

- **Synthesis:** A common method for forming the diazepane ring involves the cyclization of a linear precursor. For **1,4-Dibenzyl-1,4-diazepan-6-ol**, this could potentially be achieved by reacting N,N'-dibenzylethylenediamine with a three-carbon dielectrophile containing a protected hydroxyl group, such as epichlorohydrin or a related glycerol derivative. The reaction would likely be carried out in a suitable solvent in the presence of a base to neutralize the generated acid.
- **Purification:** After the reaction, the crude product would typically be isolated through an aqueous work-up to remove inorganic salts and water-soluble impurities. Further purification would likely be necessary, with column chromatography on silica gel being a standard technique for compounds of this nature. The choice of eluent would be determined through preliminary analysis, such as thin-layer chromatography (TLC).

Spectroscopic Characterization (Expected)

Detailed spectroscopic data for **1,4-Dibenzyl-1,4-diazepan-6-ol** are not currently available. However, based on its structure, the following characteristic signals would be anticipated in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum	Expected Chemical Shifts (ppm) and Multiplicities
^1H NMR	- Aromatic protons of the benzyl groups (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl groups (singlet or AB quartet, ~3.5-3.7 ppm).- Proton on the carbon bearing the hydroxyl group (CH-OH) (multiplet, ~3.8-4.2 ppm).- Methylene protons of the diazepane ring (complex multiplets, ~2.5-3.2 ppm).- Hydroxyl proton (broad singlet, variable chemical shift).
^{13}C NMR	- Aromatic carbons of the benzyl groups (~127-140 ppm).- Methylene carbons of the benzyl groups (~55-60 ppm).- Carbon bearing the hydroxyl group (CH-OH) (~65-75 ppm).- Methylene carbons of the diazepane ring (~50-60 ppm).

Infrared (IR) Spectroscopy

Functional Group	Expected Wavenumber (cm^{-1})
O-H Stretch (alcohol)	Broad, ~3200-3600
C-H Stretch (aromatic)	~3000-3100
C-H Stretch (aliphatic)	~2800-3000
C=C Stretch (aromatic)	~1450-1600
C-O Stretch (alcohol)	~1000-1260
C-N Stretch	~1020-1250

Mass Spectrometry (MS)

Ionization Method	Expected m/z Values
Electron Ionization (EI)	- Molecular ion (M^+) at m/z 296.- Fragments corresponding to the loss of a benzyl group (m/z 205) and other characteristic fragments.
Electrospray Ionization (ESI)	- Protonated molecule ($[M+H]^+$) at m/z 297.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or any associated signaling pathways for **1,4-Dibenzyl-1,4-diazepan-6-ol**. The search results for biological activity related to "diazepan" predominantly refer to the well-known anxiolytic drug diazepam, which belongs to the benzodiazepine class and is structurally distinct from the topic compound. Further research would be required to elucidate any potential pharmacological effects of **1,4-Dibenzyl-1,4-diazepan-6-ol**.

Conclusion

1,4-Dibenzyl-1,4-diazepan-6-ol is a defined chemical entity with known basic identifiers and computed properties. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed, publicly available experimental data. The information and hypothetical protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field, highlighting the need for further investigation to fully characterize this compound. The synthesis and characterization workflows presented are based on general principles of organic chemistry and are intended to guide future experimental design.

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